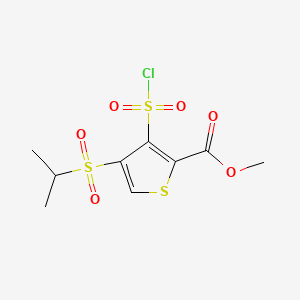

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate

CAS No.: 423768-47-2

Cat. No.: VC3721162

Molecular Formula: C9H11ClO6S3

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 423768-47-2 |

|---|---|

| Molecular Formula | C9H11ClO6S3 |

| Molecular Weight | 346.8 g/mol |

| IUPAC Name | methyl 3-chlorosulfonyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C9H11ClO6S3/c1-5(2)18(12,13)6-4-17-7(9(11)16-3)8(6)19(10,14)15/h4-5H,1-3H3 |

| Standard InChI Key | FHFIRKJBLQUUAD-UHFFFAOYSA-N |

| SMILES | CC(C)S(=O)(=O)C1=CSC(=C1S(=O)(=O)Cl)C(=O)OC |

| Canonical SMILES | CC(C)S(=O)(=O)C1=CSC(=C1S(=O)(=O)Cl)C(=O)OC |

Introduction

Chemical Identity and Structure

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate is identified by the CAS Registry Number 423768-47-2. It belongs to the thiophene class of heterocyclic compounds, which are characterized by a five-membered aromatic ring containing one sulfur atom . The molecular structure features several key functional groups:

-

A thiophene core structure

-

A chlorosulfonyl group (-SO₂Cl) at position 3

-

An isopropylsulfonyl group (-SO₂CH(CH₃)₂) at position 4

-

A methyl carboxylate group (-COOCH₃) at position 2

The compound's chemical formula is C₉H₁₁ClO₆S₃ with a molecular weight of 346.83 g/mol . Its structure can be represented by the InChI Key FHFIRKJBLQUUAD-UHFFFAOYSA-N and InChI string InChI=1S/C9H11ClO6S3/c1-5(2)18(12,13)6-4-17-7(9(11)16-3)8(6)19(10,14)15/h4-5H,1-3H3 .

Physical and Chemical Properties

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate possesses distinct physical and chemical properties that influence its handling, storage, and applications. Table 1 summarizes these properties:

Table 1: Physical and Chemical Properties of Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate

The compound's relatively high melting and boiling points indicate strong intermolecular forces, likely due to the presence of multiple polar functional groups. The LogP value of approximately 3.8 suggests moderate lipophilicity, which could influence its solubility profile and potential biological interactions . The compound is sensitive to moisture, which is an important consideration for storage and handling .

The compound presents significant hazards due to its corrosive nature, primarily attributed to the reactive chlorosulfonyl group. This functional group is known to react with water, potentially generating hydrochloric acid and sulfuric acid derivatives . Therefore, proper personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and appropriate laboratory attire should be worn when handling this compound.

Applications and Research Significance

Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate has several potential applications based on its structure and reactivity profile:

Pharmaceutical Intermediate

Related Compounds and Derivatives

Understanding the broader context of related compounds can provide insights into the chemical behavior and applications of Methyl 3-(Chlorosulfonyl)-4-(isopropylsulfonyl)-2-thiophenecarboxylate. One notable related compound is Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS: 175201-88-4), which features an iodine substituent instead of the chlorosulfonyl group at position 3 of the thiophene ring.

Other related compounds include:

-

Methyl 3-chlorosulfonylthiophene-2-carboxylate

-

3-Thiophenesulfonyl chloride

These structural analogs may share similar reactivity patterns while offering distinct synthetic potential based on their specific substitution patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume